molecular formula C16H16Cl2N2O3 B2707321 3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride CAS No. 1219154-39-8

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride

Cat. No.: B2707321
CAS No.: 1219154-39-8
M. Wt: 355.22
InChI Key: LMUCADJDCMLQBC-UHFFFAOYSA-N
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Description

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride is a chemical compound that combines the structural features of isonicotinamide and 2-chlorobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride typically involves the reaction of 3-(isonicotinamido)propylamine with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids and Bases: For hydrolysis reactions.

    Oxidizing and Reducing Agents: Such as potassium permanganate or sodium borohydride for redox reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Hydrolysis Products: 3-(Isonicotinamido)propylamine and 2-chlorobenzoic acid.

    Oxidation/Reduction Products: Varies based on the specific reaction conditions.

Scientific Research Applications

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Material Science: It may be utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved would depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isonicotinamido)propyl benzoate
  • 3-(Isonicotinamido)propyl 4-chlorobenzoate
  • 3-(Isonicotinamido)propyl 2-bromobenzoate

Uniqueness

3-(Isonicotinamido)propyl 2-chlorobenzoate hydrochloride is unique due to the presence of the 2-chlorobenzoate moiety, which imparts specific chemical reactivity and potential biological activity. The combination of isonicotinamide and 2-chlorobenzoate in a single molecule allows for diverse applications and interactions that may not be achievable with other similar compounds.

Properties

IUPAC Name

3-(pyridine-4-carbonylamino)propyl 2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3.ClH/c17-14-5-2-1-4-13(14)16(21)22-11-3-8-19-15(20)12-6-9-18-10-7-12;/h1-2,4-7,9-10H,3,8,11H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUCADJDCMLQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCCNC(=O)C2=CC=NC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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